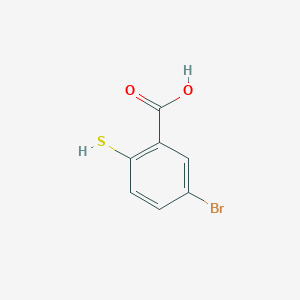

5-Bromo-2-mercaptobenzoic acid

Beschreibung

Overview of Halogenated Thiobenzoic Acids in Contemporary Chemical Research

Halogenated thiobenzoic acids represent a significant class of compounds in modern chemical research, distinguished by a benzene (B151609) ring substituted with at least one halogen atom, a carboxyl group, and a thiol (mercapto) group. The presence of these functional groups imparts a unique combination of reactivity and physical properties, making them valuable intermediates and building blocks in organic synthesis. vulcanchem.com The introduction of a halogen atom, such as bromine or chlorine, into the thiobenzoic acid scaffold can significantly influence the electronic environment of the aromatic ring and the reactivity of the other functional groups. vulcanchem.comtandfonline.com This electronic modulation is a key reason for their utility in creating diverse molecular architectures. vulcanchem.com

In contemporary research, these compounds are instrumental in the development of new pharmaceuticals, agrochemicals, and materials. vulcanchem.comnumberanalytics.comontosight.ai The thiol group provides a nucleophilic center and can participate in reactions like alkylation to form thioethers or oxidation to form disulfides. vulcanchem.com The carboxylic acid functionality allows for the formation of amides, esters, and salts, further expanding their synthetic potential. vulcanchem.com Moreover, the halogen atom serves as a handle for various cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the construction of complex molecular frameworks. vulcanchem.com The interplay of these functional groups allows for the strategic design and synthesis of target molecules with specific biological or material properties. tandfonline.comevitachem.com

Significance of 5-Bromo-2-mercaptobenzoic Acid in Chemical Synthesis and Discovery

This compound is a particularly noteworthy member of the halogenated thiobenzoic acid family. tandfonline.com Its specific substitution pattern, with a bromine atom at the 5-position and a mercapto group at the 2-position of the benzoic acid backbone, offers distinct advantages in chemical synthesis. This arrangement of functional groups allows for selective transformations, making it a versatile precursor for a variety of more complex molecules. tandfonline.comchemsrc.com

The compound serves as a crucial starting material in the synthesis of various heterocyclic compounds and other derivatives. tandfonline.com For instance, it has been used to prepare acid amido compounds by condensation with 2-amino-4-substituted thiazoles, with the resulting molecules showing potential as fungicides. tandfonline.com The presence of both the bromine and the thiol group in one molecule is considered advantageous for augmenting fungicidal activity. tandfonline.com Furthermore, the strategic placement of the bromo and mercapto groups allows for their differential reactivity to be exploited in multi-step synthetic sequences.

Historical Perspectives on the Synthesis and Application of Related Benzene Derivatives

The study of benzene and its derivatives has a rich history that has been foundational to the development of organic chemistry. numberanalytics.comdrpress.org Benzene was first isolated by Michael Faraday in 1825 from the oily residue of illuminating gas. numberanalytics.comwikipedia.orglibretexts.org The elucidation of its cyclic structure by August Kekulé in 1865 was a major breakthrough, paving the way for understanding the concept of aromaticity. numberanalytics.comdrpress.org Early synthetic work with benzene derivatives often involved electrophilic aromatic substitution reactions, which remain a cornerstone of organic synthesis today. wikipedia.org

The synthesis of functionalized benzoic acids, in particular, has been a long-standing area of interest. Benzoic acid itself was first derived from gum benzoin (B196080) by sublimation. wikipedia.org The development of methods to introduce various functional groups onto the benzene ring, such as halogens, nitro groups, and amino groups, has been crucial for the synthesis of a vast array of organic compounds, including many pharmaceuticals and dyes. numberanalytics.comontosight.ai The synthesis of this compound itself builds upon this historical foundation, utilizing established reactions such as diazotization of an anthranilic acid derivative followed by reaction with a polysulfide and subsequent reduction. tandfonline.com

Conceptual Frameworks for Understanding the Research Utility of this compound

The research utility of this compound can be understood through several key chemical concepts. The principles of functional group compatibility and chemoselectivity are central to its application. The presence of three distinct functional groups—carboxylic acid, thiol, and bromo—on the same molecule requires careful selection of reaction conditions to ensure that only the desired group reacts. This allows for a stepwise and controlled construction of more complex molecules.

The concept of "building block" or "scaffold" is also highly relevant. vulcanchem.com this compound provides a pre-functionalized aromatic ring that can be readily elaborated. The bromine atom is a key feature for late-stage functionalization, a strategy in medicinal chemistry that allows for the rapid generation of analogues of a lead compound. nih.gov This approach can significantly accelerate the drug discovery process. nih.gov Additionally, the ability of the thiol and carboxylic acid groups to coordinate with metal ions makes this compound and its derivatives interesting ligands for the synthesis of metal-organic frameworks (MOFs), which have applications in areas such as gas storage and catalysis. researchgate.netrsc.orgrsc.org

Chemical Compound Information

| Compound Name | Molecular Formula |

| This compound | C₇H₅BrO₂S |

| 2-Mercaptobenzoic acid | C 7H₆O₂S |

| 5-Bromoanthranilic acid | C₇H₆BrNO₂ |

| 3,5-Dibromo-2-mercaptobenzoic acid | C₇H₄Br₂O₂S |

| 3,5-Dichloro-2-mercaptobenzoic acid | C₇H₄Cl₂O₂S |

| Benzene | C₆H₆ |

| Benzoic Acid | C₇H₆O₂ |

| 2-Amino-4-substituted thiazoles | Varies |

| Thioethers | Varies |

| Disulfides | Varies |

| Amides | Varies |

| Esters | Varies |

| Metal-Organic Frameworks (MOFs) | Varies |

Properties of this compound

| Property | Value |

| CAS Number | 61954-80-1 chemsrc.comfluorochem.co.ukchemicalbridge.co.uk |

| Molecular Formula | C₇H₅BrO₂S nih.gov |

| Molecular Weight | 233.08 g/mol vulcanchem.com |

| IUPAC Name | 5-bromo-2-sulfanylbenzoic acid fluorochem.co.uk |

| Physical State | Solid vulcanchem.com |

| Melting Point | > 270°C tandfonline.com |

| Purity | Typically 97% fluorochem.co.uk |

| Canonical SMILES | C1=CC(=C(C=C1S)C(=O)O)Br fluorochem.co.uk |

| InChI Key | UINIBOQGXIFOQN-UHFFFAOYSA-N fluorochem.co.uk |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINIBOQGXIFOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489471 | |

| Record name | 5-Bromo-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61954-80-1 | |

| Record name | 5-Bromo-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 5 Bromo 2 Mercaptobenzoic Acid

Precursor-Based Synthesis Routes

The 2-mercaptobenzoic acid framework serves as a foundational structure for the synthesis of numerous more complex molecules. Its derivatives, particularly esters, are key intermediates in cyclization reactions to form fused ring systems.

A common strategy involves the initial esterification of 2-mercaptobenzoic acid to enhance its reactivity and facilitate subsequent reactions. ijpsr.com For instance, the acid can be converted to its methyl or ethyl ester, which then serves as a substrate for cyclization. ijpsr.comijpsr.com One-pot methods have been developed for reacting 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of a base like triethylamine (B128534) to produce 2-aroyl-benzo[b]thiophen-3-ol derivatives. rsc.org This reaction proceeds through a nucleophilic attack of the thiol group, followed by an in-situ cyclization. rsc.org While this demonstrates the modification of the 2-mercaptobenzoic acid backbone, the direct bromination at the 5-position of this specific scaffold is a less commonly detailed pathway compared to syntheses starting from already brominated precursors.

Derivatives of 2-mercaptobenzoic acid are instrumental in synthesizing various heterocyclic compounds. A notable pathway involves the esterification of 2-mercaptobenzoic acid, followed by cyclization with reagents like ethyl acetoacetate (B1235776) to form a thiochromene core. ijpsr.comijpsr.com This intermediate can be further reacted with hydrazine (B178648) derivatives and then cyclized with diethylmalonate to yield complex pyrazolidine-3,5-dione (B2422599) structures. ijpsr.comijpsr.com The compound 5-bromo-2-mercaptobenzoic acid itself is utilized as a precursor in condensation reactions to produce halogenated N-thiazolyl substituted amides, highlighting its role as a building block for specialized heterocyclic systems. tandfonline.com

A more direct and frequently cited method for preparing this compound begins with 5-bromoanthranilic acid. tandfonline.comdrugfuture.com This approach introduces the mercapto group onto the pre-brominated aromatic ring via a diazotization reaction.

The synthesis commences with the diazotization of 5-bromoanthranilic acid. tandfonline.com This process involves treating the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt. tandfonline.comorganic-chemistry.org This highly reactive intermediate is then subjected to a sulfuration step.

The cooled, filtered diazonium salt solution is added slowly to a cold sodium polysulfide solution. tandfonline.com The polysulfide, prepared by dissolving sulfur in a sodium sulfide (B99878) solution, acts as the sulfur source, displacing the diazonium group and ultimately leading to the formation of a disulfide intermediate after acidification. tandfonline.com

Table 1: Reagents for Diazotization and Sulfuration of 5-Bromoanthranilic Acid

| Step | Reagent | Quantity (for 26g of starting material) | Purpose |

|---|---|---|---|

| Diazotization | 5-Bromoanthranilic Acid | 26.0 g | Starting Material |

| Sodium Hydroxide | 6.0 g in 200 ml H₂O | To dissolve starting material | |

| Sodium Nitrite | 10.0 g | To form nitrous acid | |

| Concentrated HCl | 50 ml in 100 ml H₂O | To generate nitrous acid | |

| Sulfuration | Sulfur | 4.1 g | Sulfur source |

| Sodium Sulfide | 31.5 g in 50 ml H₂O | To form sodium polysulfide | |

| Sodium Hydroxide | 4.0 g in 10 ml H₂O | To stabilize polysulfide solution | |

| Precipitation | Concentrated HCl | As needed | Acidification to precipitate disulfide |

Data sourced from a study on the synthesis of halogenated 2-mercapto benzoic acid amides. tandfonline.com

The direct product of the sulfuration and subsequent acidification is 4-bromo-2-carboxyphenyl disulphide. tandfonline.com This disulfide intermediate must be reduced to yield the final thiol (mercaptan). The introduction of the thiol group is completed by refluxing the disulfide with a reducing agent. tandfonline.com A common and effective method for this transformation is the use of zinc dust in the presence of glacial acetic acid. tandfonline.com This reduction cleaves the disulfide bond (S-S) and furnishes the desired thiol groups, yielding this compound. tandfonline.com The final product is then collected by filtration and can be purified by recrystallization from ethanol (B145695). tandfonline.com

Table 2: Reduction of Disulfide Intermediate

| Reagent | Quantity (for product from 26g starting material) | Conditions | Outcome |

|---|---|---|---|

| Zinc Dust | 6.5 g | Reflux for 4 hours | Reduction of disulfide to thiol |

| Glacial Acetic Acid | 100 ml | Reflux for 4 hours | Solvent and proton source |

Data sourced from a study on the synthesis of halogenated 2-mercapto benzoic acid amides. tandfonline.com

Synthesis from Halogenated Anthranilic Acids (e.g., 5-Bromoanthranilic Acid)

Diazotization and Sulfuration Protocols

Regioselective Bromination Methodologies

Regioselective bromination is a key step in the synthesis of this compound, ensuring the bromine atom is introduced at the desired position on the aromatic ring.

Bromination of 2-Chlorobenzoic Acid Analogues

A common precursor for the synthesis of this compound is 2-chlorobenzoic acid. The primary challenge in this approach is controlling the position of bromination to favor the formation of the 5-bromo isomer over other potential isomers.

The use of N-Bromosuccinimide (NBS) in a sulfuric acid system is a widely employed method for the bromination of 2-chlorobenzoic acid. This system enhances the selectivity of the reaction, favoring the formation of 5-bromo-2-chlorobenzoic acid. The reaction is typically carried out at temperatures ranging from 10 to 50 °C. google.com Following the reaction, the crude product is often purified by recrystallization from solvents such as methanol (B129727), ethanol, acetic acid, or water. chemicalbook.com

| Parameter | Condition | Source |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | |

| Solvent/System | Sulfuric Acid | |

| Temperature | 10-50 °C | google.com |

| Purification | Recrystallization (Methanol, Ethanol, Acetic Acid, Water) | chemicalbook.com |

To further improve the regioselectivity of the bromination of 2-chlorobenzoic acid, catalytic approaches have been developed to inhibit the formation of undesired positional isomers, particularly 4-bromo-2-chlorobenzoic acid. google.comgoogle.com The addition of sulfur-containing catalysts with reducing properties, such as sodium sulfide, sodium sulfite, or potassium sulfide, has been shown to suppress the formation of the 4-bromo isomer. google.comgoogle.com This catalytic method not only enhances the purity of the desired 5-bromo-2-chlorobenzoic acid but also utilizes inexpensive and environmentally friendly catalysts. google.com The molar ratio of 2-chlorobenzoic acid to NBS to the catalyst is typically in the range of 1:(0.5-1.5):(0.2-1.0). google.com

| Catalyst | Function | Molar Ratio (Substrate:NBS:Catalyst) | Source |

|---|---|---|---|

| Sodium Sulfide | Inhibits formation of 4-bromo isomer | 1:(0.5-1.5):(0.2-1.0) | google.comgoogle.com |

| Sodium Sulfite | Inhibits formation of 4-bromo isomer | 1:(0.5-1.5):(0.2-1.0) | google.comgoogle.com |

| Potassium Sulfide | Inhibits formation of 4-bromo isomer | 1:(0.5-1.5):(0.2-1.0) | google.comgoogle.com |

Bromination of 2-Alkylbenzoic Acids

Another synthetic route involves the bromination of 2-alkylbenzoic acids, such as 2-methylbenzoic acid. chemicalbook.comgoogle.com This reaction can be carried out using bromine in the presence of concentrated sulfuric acid. chemicalbook.com The use of iron powder as a co-catalyst can promote the bromination and improve the selectivity for the desired 5-bromo-2-alkylbenzoic acid. google.com One documented method involves reacting 2-methylbenzoic acid with bromine in concentrated sulfuric acid at room temperature, followed by purification to yield 5-bromo-2-methylbenzoic acid. chemicalbook.com

Emerging Synthetic Pathways for Brominated Mercaptobenzoic Acids

Research into the synthesis of brominated mercaptobenzoic acids is ongoing, with new pathways being explored to improve efficiency and sustainability. One such approach involves the synthesis of this compound from 5-bromoanthranilic acid. tandfonline.com This multi-step process includes diazotization of the anthranilic acid, followed by reaction with sodium polysulfide and subsequent reduction with zinc dust and acetic acid to yield the final product. tandfonline.com

Another emerging strategy involves the modification of 2-mercaptobenzoic acid itself. While not directly producing the 5-bromo derivative, these methods highlight the potential for developing novel synthetic routes. For instance, thiosalicylic acid can be oxidized to 2-sulfonatobenzoic acid using a copper(II) catalyst in an aerobic medium. researchgate.net Additionally, transition-metal-free dehydrogenative cyclization of S-alkylated thiosalicylic acid derivatives has been demonstrated, offering a potential avenue for further functionalization. organic-chemistry.org

Considerations for Process Optimization and Industrial Scale-Up

For the industrial production of this compound and its precursors, several factors must be considered to ensure a safe, efficient, and cost-effective process. The choice of raw materials is critical, with a preference for inexpensive and readily available starting compounds. google.comresearchgate.net

Process optimization often focuses on minimizing reaction steps, reducing reaction times, and avoiding harsh conditions or toxic reagents. organic-chemistry.orgresearchgate.netgoogle.com For example, some reported methods for preparing related compounds involve high temperatures or the use of environmentally unfriendly solvents, making them less ideal for large-scale production. google.com The development of one-pot syntheses and the use of recyclable catalysts are also key areas of interest. researchgate.netresearchgate.net

Furthermore, ensuring high yield and purity is paramount to reduce the need for extensive purification steps, which can be costly and time-consuming. google.comresearchgate.netgoogle.com The control of isomeric impurities is a significant challenge, and methods that offer high regioselectivity are highly desirable for industrial applications. google.comgoogle.comgoogle.com Scalability is a major consideration, and processes developed in the lab must be transferable to large-scale reactors. organic-chemistry.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 Mercaptobenzoic Acid

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is a prominent site for a variety of chemical reactions, including oxidation and nucleophilic substitutions. cymitquimica.com Its reactivity is a key feature in the synthesis of more complex molecules.

Oxidation Reactions of the Thiol Moiety

The sulfur atom in the thiol group of 5-bromo-2-mercaptobenzoic acid can exist in various oxidation states, making it susceptible to oxidation reactions. This process is fundamental in the formation of sulfur-sulfur bonds.

A characteristic reaction of thiols is their oxidation to form disulfide bridges (-S-S-). In the case of this compound, two molecules can couple via the oxidation of their thiol groups. This reaction can be sensitive, as some thiols are easily oxidized upon isolation. pharm.or.jp This transformation results in the formation of 2,2'-dithiobis(5-bromobenzoic acid). This dimerization can be achieved using various oxidizing agents, with the specific conditions influencing the reaction's efficiency.

Nucleophilic Reactivity and Substitution at Sulfur

The thiol group can be deprotonated to form a thiolate anion, which is a potent nucleophile. This nucleophilicity allows the sulfur atom to attack various electrophilic centers, leading to the formation of new carbon-sulfur bonds. This is a common strategy in the synthesis of various sulfur-containing heterocyclic compounds and other complex organic molecules. cymitquimica.com

S-Alkylation and S-Acylation Reactions

The nucleophilic character of the thiol group is frequently exploited in S-alkylation and S-acylation reactions. These reactions are crucial for introducing a wide range of substituents onto the sulfur atom, thereby modifying the molecule's properties for various applications.

In a typical S-alkylation, the thiol reacts with an alkyl halide, such as bromomethyl cyanide, in the presence of a base like potassium carbonate to yield the corresponding thioether. pharm.or.jp Similarly, S-acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. These reactions are fundamental in medicinal chemistry for building more complex drug candidates. pharm.or.jp

Reactions at the Carboxyl (-COOH) Functional Group

The carboxylic acid group is another key reactive site in this compound, primarily undergoing reactions such as esterification and amidation. guidechem.com These transformations are essential for creating derivatives with altered solubility, stability, and biological activity.

Esterification and Amidation Reaction Pathways

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. For instance, treatment with methanol (B129727) and a catalytic amount of concentrated sulfuric acid under reflux conditions yields the corresponding methyl ester, methyl 5-bromo-2-mercaptobenzoate. pitt.edu

Amidation involves the conversion of the carboxylic acid to an amide. This is often accomplished by first activating the carboxyl group, for example, by converting it to an acyl chloride using thionyl chloride. The resulting acyl chloride can then react with an amine to form the desired amide. nih.gov Alternatively, peptide coupling reagents can be used to directly facilitate the reaction between the carboxylic acid and an amine. pharm.or.jp

A summary of representative reactions and conditions is presented in the table below.

| Reaction Type | Functional Group | Reagents and Conditions | Product Type | Reference |

| Esterification | Carboxyl (-COOH) | Methanol (MeOH), concentrated Sulfuric Acid (H₂SO₄), reflux | Methyl Ester | pitt.edu |

| Amidation | Carboxyl (-COOH) | 1. Thionyl Chloride (SOCl₂)2. Dimethylamine | Amide | nih.gov |

| Amidation (Coupling) | Carboxyl (-COOH) | Water-Soluble Carbodiimide (WSC), HOBt·NH₃ | Amide | pharm.or.jp |

| S-Alkylation | Thiol (-SH) | Bromomethyl cyanide (BrCH₂CN), Potassium Carbonate (K₂CO₃) | Thioether | pharm.or.jp |

| Cyclization | Thiol (-SH) & other reagents | 2-cyanopyridine, Pyridine, reflux | Thiazinone derivative | google.comgoogle.com |

Decarboxylation Processes

Decarboxylation, the removal of a carboxyl group, can be induced in aromatic carboxylic acids under specific conditions. For instance, studies on similar molecules like para-mercaptobenzoic acid (PMBA) have shown that this reaction can be driven by surface plasmon resonance on gold or silver nanoparticle films under laser illumination. rsc.org The efficiency of this plasmon-induced decarboxylation is influenced by factors such as laser power, illumination time, and the pH of the solution. rsc.org The reaction proceeds more readily in alkaline conditions due to the deprotonation of the carboxylic acid group. rsc.orgresearchgate.net While specific studies on the decarboxylation of this compound are not prevalent, the principles observed with related compounds suggest that similar energy-intensive methods, such as high temperatures or photolysis, would likely be required to facilitate this transformation. researchgate.netorganic-chemistry.org

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its substituents.

Electrophilic Aromatic Substitution Governed by Substituent Effects

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. unizin.orglibretexts.org Conversely, the thiol group is an activating, ortho-, para-directing group because of the lone pair of electrons on the sulfur atom that can be donated to the ring through resonance. The bromine atom is a deactivating but ortho-, para-directing substituent. unizin.orglibretexts.org This is because its electron-withdrawing inductive effect outweighs its electron-donating resonance effect, yet it can still stabilize the carbocation intermediate at the ortho and para positions. libretexts.org

| Substituent | Electronic Effect | Directing Effect |

| -COOH | Deactivating | Meta |

| -SH | Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom on the aromatic ring of this compound serves as a key functional group for participating in metal-catalyzed cross-coupling reactions. vulcanchem.com These reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wiley.com

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method that typically involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. mdpi.comorganic-chemistry.orgnih.gov In the case of this compound, the bromine atom can be readily displaced to form a new carbon-carbon bond with a wide range of organic groups. vulcanchem.commdpi.com This reaction is known for its high tolerance of various functional groups, making it suitable for complex molecules. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The bromine atom of this compound can participate in this reaction to introduce an alkenyl substituent onto the aromatic ring. arkat-usa.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. arkat-usa.org

| Coupling Reaction | Reactants | Catalyst | Bond Formed |

| Suzuki | Aryl/Vinyl Halide + Organoboron | Palladium Complex | C-C |

| Heck | Aryl/Vinyl Halide + Alkene | Palladium Complex | C-C |

Intramolecular Cyclization and Heterocycle Formation

The presence of both a thiol and a carboxylic acid group on the same molecule allows for intramolecular reactions to form heterocyclic ring systems.

Synthesis of Thiochromene Derivatives

Thiochromenes are a class of sulfur-containing heterocyclic compounds that can be synthesized from precursors like 2-mercaptobenzoic acid. ijpsr.comresearchgate.net For example, 2-mercaptobenzoic acid can be esterified and then cyclized with ethyl acetoacetate (B1235776) to form a thiochromene derivative. ijpsr.com While this specific example does not start with the bromo-substituted analog, the general principle of using the thiol and carboxylic acid functionalities to build the thiochromene scaffold is applicable. rsc.org The reaction often proceeds through an initial C-S bond formation followed by an intramolecular cyclization. rsc.orgrsc.orgresearchgate.netrsc.org

Formation of Fused Heterocyclic Systems

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. nih.gov The thiol and carboxylic acid groups can react with other bifunctional molecules to create polycyclic structures. For instance, 2-mercaptobenzoic acid has been used in three-component reactions with imines and other reagents to synthesize 2,3-dihydro-4H-benzo[e] vulcanchem.combeilstein-journals.orgthiazin-4-ones. nih.gov This type of reaction involves the formation of new rings fused to the original benzene ring, leading to a diverse array of heterocyclic structures with potential applications in medicinal chemistry. nih.govresearchgate.net

Coordination Chemistry and Metal Complexation of 5 Bromo 2 Mercaptobenzoic Acid

5-Bromo-2-mercaptobenzoic Acid as a Ligand

As a ligand, this compound is particularly interesting due to its two distinct donor sites. The electronic properties of the ligand are influenced by the electron-withdrawing bromine atom, which can affect the acidity of the functional groups and the stability of the resulting metal complexes. vulcanchem.com The presence of both a soft sulfur donor and a hard oxygen donor allows it to coordinate with a wide variety of metal ions, from hard alkali metals to softer transition metals, following the principles of Hard and Soft Acids and Bases (HSAB) theory. rsc.org

Upon deprotonation, the thiolate (S⁻) and carboxylate (COO⁻) groups of this compound can coordinate to metal centers in several ways. The thiosalicylate ligand and its derivatives are known to act as either mono- or di-anions, exhibiting a wide range of coordination modes. researchgate.net These include simple monodentate coordination through either the sulfur or an oxygen atom, S,O-chelation to form a stable ring with a single metal center, and various bridging modes where the ligand links multiple metal centers. researchgate.netresearchgate.net The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion, while the thiolate is often found acting as a terminal or a bridging ligand. cranfield.ac.uk This versatility makes it a valuable building block for constructing complex coordination compounds.

| Coordination Mode | Description | Metal Center Interaction |

| Monodentate | The ligand binds to a single metal center through either the sulfur atom or one of the carboxylate oxygen atoms. | M-S or M-O |

| Bidentate Chelate | Both the thiolate sulfur and a carboxylate oxygen bind to the same metal center, forming a stable six-membered ring. | M(S,O) |

| Bridging | The ligand connects two or more metal centers. This can occur through the thiolate group, the carboxylate group, or both simultaneously. | M-S-M' or M-O-C-O-M' |

| Mixed Coordination | In polynuclear complexes, the ligand can exhibit a combination of modes, such as chelating to one metal and bridging to another. | Complex multi-metal binding |

The synthesis of metal complexes with this compound often involves reacting a metal salt with the ligand in a suitable solvent. However, a common and significant reaction pathway for 2-mercaptobenzoic acid and its derivatives is in situ oxidation. cranfield.ac.uk Under many reaction conditions, especially in the presence of certain metal ions or atmospheric oxygen, the thiol group readily oxidizes to form a disulfide bond, yielding the dimeric ligand 2,2'-disulfanediyldibenzoic acid. cranfield.ac.ukresearchgate.net

This in situ ligand formation can lead to the creation of coordination polymers where the larger, more rigid disulfide-bridged ligand links metal centers. cranfield.ac.uk For example, reactions of thiosalicylic acid with Zn(II), Co(II), and Ni(II) have produced coordination polymers incorporating the 2,2'-dithiodibenzoate anion. researchgate.net In some cases, further reactions can occur, such as the extrusion of a sulfur atom from the disulfide bridge to form a thiodibenzoic acid ligand, which then coordinates to the metal, as has been observed with copper(II). cranfield.ac.ukresearchgate.net The synthesis method, including factors like pH and solvent, can be manipulated to control whether the original thiol or its oxidized disulfide form is incorporated into the final structure. researchgate.net A variety of transition metal complexes with related ligands have been synthesized and characterized, including those with Ti(III), Mn(III), V(III), Co(III), Fe(III), Ru(III), and Rh(III). orientjchem.org

Coordination Modes of the Thiolate and Carboxylate Functionalities

Structural Elucidation of Metal Complexes

The precise arrangement of atoms in the solid state is determined through techniques like single-crystal X-ray diffraction. These structural studies are fundamental to understanding the properties of the material and are guided by the principles of crystal engineering.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. hhu.de In the context of this compound complexes, the final architecture is directed by a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions such as hydrogen bonds, π-π stacking, and halogen bonds. hhu.deresearchoutreach.org

The formation of coordination polymers or discrete molecular complexes is influenced by the coordination geometry of the metal ion, the flexibility of the ligand, and the presence of solvent molecules or counter-ions. hhu.de For instance, the carboxylate group is a potent hydrogen-bond donor and acceptor, often leading to the formation of predictable patterns, or "synthons," such as the common carboxylic acid dimer motif. researchgate.net The interplay of these forces directs the self-assembly of the molecular components into a specific, ordered, three-dimensional structure.

The design of the ligand is a crucial factor in determining the final structure of a metal complex. The successful formation of supramolecular assemblies depends heavily on the ligand, as the nature of its binding pocket and the metal-ligand interactions are key factors in controlling the self-assembly process. researchgate.net

In this compound, the ortho-positioning of the carboxylate and thiolate groups allows for stable S,O-chelation, a feature not possible in its meta and para isomers. researchgate.net The introduction of the bromine atom can influence the crystal packing through halogen bonding and can alter the electronic density of the aromatic ring, which in turn affects interactions like π-π stacking and cation-π interactions. researchoutreach.org Modifying ligands, for example by adding fluorine atoms, has been shown to be a powerful method for preparing host materials with specific binding capabilities by altering electrostatic potential and local electron density. researchoutreach.org The structure of the ligand, therefore, plays a pivotal role in the design and construction of coordination complexes with desired topologies and properties. researchgate.net

Principles of Crystal Engineering in Complex Formation

Catalytic Applications of Derived Metal Complexes

While the coordination chemistry of thiosalicylate-type ligands is well-explored, the specific catalytic applications of complexes derived from this compound are an emerging area of research. However, the structural features of these complexes suggest significant potential in catalysis. Transition metal complexes are widely used as catalysts due to their diverse reactivity and ability to facilitate a variety of molecular transformations. nih.gov

Metal-thiolate bonds are critical in the active sites of many enzymes, such as hydrogenases, where they facilitate processes like the splitting of dihydrogen. nih.gov This suggests that synthetic complexes mimicking these sites could be effective catalysts for hydrogenation or dehydrogenation reactions. Metal complexes with related organic ligands have demonstrated catalytic activity in a range of reactions. For example, cobalt and copper anthranilate complexes are effective catalysts for the reduction of 4-nitrophenol. researchgate.net Furthermore, various transition metal complexes have been used to catalyze the oxidation of aniline (B41778) to azobenzene. mdpi.com Supported metal nanoparticles, which can be stabilized by organic ligands like thiosalicylates, are also a major class of catalysts used for C-C coupling reactions and selective hydrogenations. rsc.orgnih.gov Given that metal complexes of ligands containing bromine and sulfur have been investigated for catalytic activity, it is plausible that complexes of this compound could serve as effective and potentially recyclable catalysts for various organic transformations. researchgate.netgoogle.com

Investigation of Magnetic and Luminescent Properties in Metal Complexes of this compound Remains an Open Field of Study

General principles suggest that metal complexes of this compound could exhibit interesting magnetic phenomena, such as paramagnetism, diamagnetism, or more complex magnetic coupling, depending on the choice of metal ion and the resulting coordination geometry. The presence of unpaired electrons in the d-orbitals of transition metals is a prerequisite for paramagnetism. slideshare.net The specific magnetic moment of such a complex would be influenced by the number of unpaired electrons and the orbital contribution to the magnetic moment, which is in turn affected by the ligand field. slideshare.net For instance, temperature-dependent magnetic susceptibility measurements could reveal antiferromagnetic or ferromagnetic interactions between metal centers in polynuclear complexes. researchgate.net

Similarly, the luminescent properties of these potential complexes are an unexplored area. Luminescence in metal complexes can arise from various electronic transitions, including intra-ligand charge transfer (ILCT), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT). researchgate.netrsc.org The presence of the bromine atom and the mercapto and carboxylic acid coordinating groups on the aromatic ring of this compound could influence the energies of these transitions and, consequently, the emission wavelengths and quantum yields of the resulting metal complexes. acs.org For example, studies on other metal-organic frameworks have shown that the choice of ligand and metal ion plays a crucial role in determining the photoluminescence spectra. acs.org Complexes with closed-shell metal ions like Zn(II) or Cd(II) often exhibit ligand-based luminescence, which may be modulated by the coordination environment. mdpi.comtubitak.gov.tr

Despite these well-founded theoretical possibilities, the absence of specific experimental data—including magnetic susceptibility measurements, magnetic moment calculations, emission and excitation spectra, and quantum yield determinations—for metal complexes of this compound prevents a detailed discussion of their properties. The scientific community has yet to publish dedicated research on the synthesis and characterization of these specific complexes and their magnetic and photophysical behaviors.

Therefore, the following data tables, which would typically be populated with experimental findings, remain illustrative of the types of data that would be necessary to characterize the magnetic and luminescent properties of these compounds.

Table 1: Hypothetical Magnetic Properties of this compound Metal Complexes

| Complex | Metal Ion | Magnetic Moment (μ_eff) [B.M.] | Temperature (K) | Magnetic Behavior |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Table 2: Hypothetical Luminescent Properties of this compound Metal Complexes

| Complex | Excitation λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Further experimental investigation is required to populate these tables and to fully understand the coordination chemistry and physical properties of metal complexes involving this compound. Such research would be a valuable contribution to the fields of coordination chemistry and materials science.

Pharmacological and Biological Research Applications of 5 Bromo 2 Mercaptobenzoic Acid Derivatives

Investigation of Antimicrobial Activities

The investigation into the antimicrobial properties of 5-Bromo-2-mercaptobenzoic acid derivatives has revealed their potential as both antibacterial and antifungal agents. The presence of bromine and a mercapto group in the molecular structure is often associated with enhanced biological activity. vulcanchem.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Several studies have explored the antibacterial effects of compounds derived from 2-mercaptobenzoic acid, including its bromo-derivatives. For instance, a series of N-thiazolyl substituted 2-mercapto benzoic acid amides, which included 5-bromo derivatives, were synthesized and evaluated for their biological activities. tandfonline.comtandfonline.com Four of these compounds underwent testing for their antibacterial properties. tandfonline.comtandfonline.com

In a broader context of related compounds, derivatives of 2-mercaptobenzothiazole (B37678) have shown inhibitory activity against various bacteria. For example, certain derivatives displayed significant inhibition zones against Escherichia coli, while others were moderately active against Bacillus subtilis and Staphylococcus aureus. nih.gov Similarly, Schiff bases derived from 2-mercaptobenzoic acid have been reacted to form thiazinone derivatives, which were subsequently tested for antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (E. coli, Klebsiella pneumonia) bacteria. samipubco.comsamipubco.com The results of these studies are often presented as the minimal inhibitory concentration (MIC). samipubco.comsamipubco.com

Another study focused on pyrazolidine-3,5-dione (B2422599) derivatives synthesized from 2-mercaptobenzoic acid. These compounds were screened for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, including B. subtilis, S. epidermidis, M. luteus, S. aureus, B. pumilis, B. cereus, K. pneumonia, E. coli, and P. aeroginosa. ijpsr.com Furthermore, newly synthesized berberine-canagliflozin derivatives have demonstrated broad-spectrum antibacterial activity by disrupting the cell walls of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Table 1: Examples of Bacterial Strains Tested Against Derivatives of Mercaptobenzoic Acids

| Gram Type | Bacterial Strain |

|---|---|

| Gram-Positive | Staphylococcus aureus |

| Enterococcus faecalis | |

| Bacillus subtilis | |

| Staphylococcus epidermidis | |

| Micrococcus luteus | |

| Bacillus pumilis | |

| Bacillus cereus | |

| Gram-Negative | Escherichia coli |

| Klebsiella pneumonia | |

| Pseudomonas aeruginosa |

This table is for illustrative purposes and may not be exhaustive.

Antifungal Efficacy against Various Fungal Species

The antifungal potential of this compound derivatives has also been a subject of research. A study involving the synthesis of numerous halogenated N-thiazolyl substituted 2-mercapto benzoic acid amides, including those with a 5-bromo substitution, tested these compounds against the fungus Helminthosporium. tandfonline.comtandfonline.com The rationale for this research was based on the known fungicidal activity of halogenated salicylic (B10762653) acid and thiazole (B1198619) compounds. tandfonline.com

In related research, derivatives of 2-mercaptobenzothiazole have been screened for their in vitro antimicrobial activities, with some showing inhibitory effects against Candida albicans and Candida parapsilosis. nih.gov Pyrazolidine-3,5-dione derivatives originating from 2-mercaptobenzoic acid were also tested for their antifungal activity against A. niger, C. albicans, and F. solani. ijpsr.com Additionally, the introduction of a dibromo substitution in certain benzofuran (B130515) derivatives, which are structurally related to some antifungal agents, was found to drastically increase their antifungal activity. nih.gov

Table 2: Examples of Fungal Species Tested Against Derivatives of Mercaptobenzoic Acids

| Fungal Species |

|---|

| Helminthosporium |

| Candida albicans |

| Candida parapsilosis |

| Aspergillus niger |

| Fusarium solani |

This table is for illustrative purposes and may not be exhaustive.

Determination of Minimum Inhibitory Concentrations (MICs)

The antimicrobial effectiveness of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. samipubco.comsamipubco.com For instance, the MICs of pyrazolidine-3,5-dione derivatives synthesized from 2-mercaptobenzoic acid were determined using the tube dilution method. ijpsr.com Similarly, the MICs of new berberine-canagliflozin derivatives against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa were found to be 0.035, 0.258, and 0.331 mM, respectively. nih.gov The antimicrobial effectiveness of these compounds was noted to be concentration-dependent. ijpsr.com

Role as Chemical Intermediates in Drug Synthesis

This compound and its close chemical relatives serve as crucial building blocks in the synthesis of several pharmaceutical agents. nordmann.global

Precursors for Antidiabetic Agents (e.g., Dapagliflozin, Empagliflozin, Canagliflozin)

A significant application of bromo-substituted benzoic acid derivatives is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

Dapagliflozin: The synthesis of Dapagliflozin has been reported to start from 5-bromo-2-chloro-4'-ethoxybenzophenone, a compound derived from 5-bromo-2-chlorobenzoic acid. google.compatsnap.com 5-bromo-2-chlorobenzoic acid is considered an important starting material for the preparation of Dapagliflozin. google.com

Empagliflozin: The synthesis of Empagliflozin can commence from commercially available 2-chloro-5-bromobenzoic acid. auctoresonline.org Several synthetic routes for Empagliflozin utilize 5-bromo-2-chlorobenzoic acid as a key starting material. google.comjustia.comgoogle.com It is recognized as an important raw material for the synthesis of this antidiabetic drug. google.com

Canagliflozin: 5-Bromo-2-methylbenzoic acid is used as a starting material to synthesize an intermediate for Canagliflozin. google.com Another synthetic pathway for Canagliflozin utilizes 5-bromo-2-chlorotoluic acid, which can be synthesized from 2-chlorotoluic acid. google.com

Synthesis of Compounds with Potential Fungicidal Activity

As previously mentioned, this compound has been utilized in the synthesis of a large number of acid amido compounds with the aim of creating potent fungicides. tandfonline.comtandfonline.com The rationale behind this approach is that combining a thiazole moiety, a mercapto group, and a halogen (in this case, bromine) within a single molecule could lead to enhanced fungicidal properties. tandfonline.com These synthesized compounds were subsequently tested for their activity against the fungus Helminthosporium. tandfonline.comtandfonline.com

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of this compound have been the subject of various enzyme inhibition studies, demonstrating their potential as modulators of enzyme activity. The presence of the bromo and mercapto functionalities often contributes to their biological action. vulcanchem.com

One area of investigation has been their role as urease inhibitors. A study on 5-bromo-2-aryl benzimidazole (B57391) derivatives, which can be conceptually related to this compound, revealed that these compounds exhibited a varying degree of urease inhibitory potency. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, ranged from 8.15 ± 0.03 to 354.67 ± 0.19 μM, compared to the standard inhibitor thiourea (B124793) with an IC50 of 21.25 ± 0.15 μM. nih.gov Notably, several derivatives were found to be more potent than the standard. nih.gov To understand the mechanism of action, in silico (computer-based) studies were conducted on the most potent compounds to analyze their binding interactions with the active site of the urease enzyme. nih.gov

The mercapto group is a key feature in the inhibitory activity of these compounds. vulcanchem.com It can interact with metal ions, such as zinc, which are often present in the active sites of enzymes like metalloproteases, potentially leading to inhibition. vulcanchem.com Additionally, the general structural features of halogenated benzoic acids have been explored for their ability to interact with biological membranes and proteins, contributing to their enzyme-inhibiting properties. vulcanchem.com

In the context of other enzymes, the structural relative 2-mercapto-5-benzimidazolecarboxylic acid has shown moderate inhibitory activity against shikimate dehydrogenase (SDH), a crucial enzyme in the shikimate pathway of plants. While not a direct derivative, this highlights the potential of the mercaptobenzoic acid scaffold in enzyme inhibition.

Furthermore, research into 3-(adenosylthio)benzoic acid derivatives as inhibitors of SARS-CoV-2 nsp14 methyltransferase has provided insights into how substitutions on the benzoic acid ring can modulate activity. mdpi.com The introduction of a bromo group at the 2-position of 3-adenosylthiobenzoic acid resulted in a significant improvement in inhibitory activity, showcasing the positive impact of halogen substitution. mdpi.com

It is important to note that the specific mechanisms can be complex. For instance, studies on oxidosqualene-lanosterol cyclase using the cysteine-modifying agent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) suggested that while sulfhydryl groups are involved in catalysis, they may not be located directly in the substrate-binding pocket or catalytic active site. nycu.edu.tw This indicates that the inhibitory action of mercapto-containing compounds can be multifaceted.

Table 1: Urease Inhibition Data for 5-Bromo-2-aryl Benzimidazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| Derivative 7 | 12.07 ± 0.05 |

| Derivative 8 | 10.57 ± 0.12 |

| Derivative 11 | 13.76 ± 0.02 |

| Derivative 14 | 15.70 ± 0.12 |

| Derivative 22 | 8.15 ± 0.03 |

| Thiourea (Standard) | 21.25 ± 0.15 |

Data sourced from a study on 5-bromo-2-aryl benzimidazole derivatives, which showed several compounds to be more potent urease inhibitors than the standard, thiourea. nih.gov

Exploration of Bioactivity in Related Analogues and Functionalized Derivatives

The bioactivity of analogues and functionalized derivatives related to this compound has been explored across various therapeutic areas, demonstrating the versatility of this chemical scaffold.

One significant area of research is in the development of ligands for the serotonin (B10506) transporter (SERT). Biphenylthiol derivatives, which can be synthesized from this compound, have displayed extremely high binding affinities to SERT. nih.gov For example, certain 4'-substituted derivatives showed Ki values in the sub-nanomolar range (as low as 0.11 ± 0.04 nM) and excellent selectivity over dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov These findings suggest their potential in the development of new neurological agents. nih.gov

In the field of antimicrobial research, compounds with structural similarities to this compound have been investigated for their antibacterial and antifungal properties. vulcanchem.com The presence of both bromine and a sulfur-containing functional group is often associated with enhanced biological activities. vulcanchem.com For instance, 2-mercaptobenzothiazole derivatives have been synthesized and screened for their in-vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov Specific derivatives showed significant activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus. nih.gov

Furthermore, derivatives of 2-mercaptobenzimidazole (B194830) have been synthesized and evaluated as anti-inflammatory agents. sciencepublishinggroup.com In a study using a carrageenan-induced paw edema model in rats, some of these compounds showed significant anti-inflammatory activity when compared to the standard drug, indomethacin. sciencepublishinggroup.com

The anticancer potential of related structures has also been a focus. For example, 2-aroylbenzo[b]thiophen-3-ols, synthesized from 2-mercaptobenzoic acid, have been evaluated for their anticancer activity. researchgate.net Some of these derivatives exhibited potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and remarkable cytotoxic activity against cancer cell lines. researchgate.net Similarly, 2-mercaptobenzoxazole (B50546) derivatives have been designed and synthesized as potential multi-kinase inhibitors, with some compounds showing potent antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range. mdpi.com

The versatility of the mercaptobenzoic acid core is further highlighted by the synthesis of 1,2,3-triazole hybrids from 2-mercaptobenzoic acid, which have shown a range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. researchgate.net

Table 2: Bioactivity of Selected Analogues and Functionalized Derivatives

| Compound Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Biphenylthiol Derivatives | Serotonin Transporter (SERT) | High binding affinity (Ki = 0.11 ± 0.04 nM) and selectivity. | nih.gov |

| 2-Mercaptobenzothiazole Derivatives | Antibacterial | MIC values as low as 3.12 μg/mL against S. aureus. | nih.gov |

| 2-Mercaptobenzimidazole Derivatives | Anti-inflammatory | Significant activity in a rat paw edema model. | sciencepublishinggroup.com |

| 2-Aroylbenzo[b]thiophen-3-ols | Anticancer (PTP1B inhibition) | Potent PTP1B inhibition and cytotoxicity against cancer cells. | researchgate.net |

Applications in Materials Science and Advanced Organic Synthesis

Utilization as a Building Block for Novel Materials

The distinct functionalities of 5-bromo-2-mercaptobenzoic acid make it an excellent candidate for the synthesis of novel materials with sophisticated architectures and functions.

This compound and its derivatives are valuable ligands in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). fluorochem.co.uk The carboxylate group can coordinate with metal ions to form the nodes of MOFs, while the thiol and bromo groups can be used for post-synthetic modification or to introduce specific functionalities within the framework.

MOFs are known for their high porosity and tunable structures, making them suitable for applications such as gas storage and catalysis. researchgate.netnih.govresearchgate.net For instance, the related 2-mercaptobenzoic acid has been used to generate ligands in situ for the synthesis of lanthanide-carboxylates, where the mercapto group undergoes oxidation to form a disulfide bond, linking two benzoate (B1203000) units. researchgate.net This demonstrates the potential of the thiol group in creating more complex linkers for framework construction. The presence of the bromine atom in this compound offers a handle for further functionalization, for example, through cross-coupling reactions to extend the linker or attach other molecular components.

In the realm of COFs, which are constructed entirely from light elements linked by strong covalent bonds, thiol-containing building blocks are used to create frameworks with specific properties. mdpi.comresearchgate.net Thiol groups can be incorporated into the pores of COFs to act as binding sites for heavy metals like mercury, or they can be used in thiol-ene "click" reactions to covalently link building blocks. mdpi.com The dual functionality of this compound allows it to act as a versatile synthon in this context, where the carboxylic acid could be transformed into another reactive group suitable for COF formation.

Table 1: Examples of Frameworks Synthesized from Mercaptobenzoic Acid Derivatives

| Framework Type | Precursor/Ligand | Metal/Linkage | Key Feature/Application | Reference |

|---|---|---|---|---|

| Metal-Organic Framework | 2-Mercaptobenzoic Acid | Lanthanides (Eu, Dy) | In situ S-S bond formation, Luminescence | researchgate.net |

| Metal-Organic Framework | 2-Mercaptobenzoic Acid | Lead (Pb²⁺) | Luminescence, Porosity for gas adsorption | researchgate.net |

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. This compound is a candidate for designing such assemblies due to its ability to form hydrogen bonds (via the carboxylic acid), halogen bonds (via the bromine atom), and coordinate through the sulfur atom. These interactions can guide the self-assembly of molecules into ordered structures like gels and liquid crystals. hi.is For example, research on related mercaptobenzoic acids has shown their involvement in the formation of coordination polymers and the encapsulation of water clusters within molecular capsules, highlighting the role of the carboxylate and thiol groups in directing complex structures. hi.is The ability to control the non-covalent interactions by modifying the functional groups is key to designing stimuli-responsive materials. hi.is

Construction of Organic Frameworks (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

Synthesis of Functionalized Organic Compounds

The reactivity of its functional groups makes this compound a valuable starting material for synthesizing a wide range of more complex organic molecules. researchgate.net

This compound serves as a precursor for a variety of substituted benzoic acids. The thiol and carboxylic acid groups can be selectively reacted to introduce new functionalities. For instance, the thiol group can be alkylated or arylated, and the carboxylic acid can be converted into esters or amides.

A notable application is in the synthesis of N-thiazolyl substituted 2-mercaptobenzoic acid amides. tandfonline.comoup.com In this process, this compound is first converted to its acid chloride, which then reacts with various 2-aminothiazoles to form the final amide products. tandfonline.com These compounds have been investigated for their potential biological activities. tandfonline.com

Another synthetic route starting from the related 2-mercaptobenzoic acid involves a one-pot reaction with aryl bromomethyl ketones to produce 2-aroyl-benzo[b]thiophen-3-ols. rsc.orgrsc.org This reaction proceeds through an initial S-alkylation of the thiol group followed by an intramolecular cyclization. rsc.org The bromo-substituent on the this compound would be retained in the final benzothiophene (B83047) product, offering a site for further chemical modification.

Table 2: Synthesis of Derivatives from Mercaptobenzoic Acids

| Starting Material | Reagents | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| This compound | Thionyl chloride, 2-Aminothiazoles | Amide derivatives | Amide bond formation | tandfonline.com |

| 2-Mercaptobenzoic acid | Aryl bromomethyl ketones, Triethylamine (B128534) | 2-Aroyl-benzo[b]thiophen-3-ols | S-alkylation and intramolecular cyclization | rsc.orgrsc.org |

The bifunctional nature of this compound allows for its use as a monomer or a functionalizing agent in polymer synthesis. fluorochem.co.uk The carboxylic acid and thiol groups can participate in polymerization reactions, such as polyesterification or the formation of polythioesters. The bromine atom can also be used as a site for polymer grafting or for initiating atom transfer radical polymerization (ATRP). As mentioned previously, COFs themselves are a class of porous polymers, and thiol-containing monomers are integral to their synthesis. mdpi.com

Preparation of Diverse Substituted Benzoic Acid Derivatives

Role in Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of this compound are not extensively documented, its derivatives and related compounds play significant roles as ligands in catalysis. researchgate.net The thiol and carboxylate groups are excellent coordinating agents for various transition metals that are active catalytic centers.

In homogeneous catalysis , metal complexes containing ligands derived from mercaptobenzoic acids can be used for various organic transformations. The electronic properties of the catalyst can be tuned by modifying the substituents on the aromatic ring.

In heterogeneous catalysis , these ligands can be anchored to solid supports, such as silica (B1680970) or polymers, to create recyclable catalysts. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. researchgate.net For example, Schiff-base ligands, which can be synthesized from precursors related to this compound, are known to coordinate with metal ions to form stable and useful complexes for catalysis. researchgate.net Furthermore, MOFs constructed using linkers derived from mercaptobenzoic acids can themselves act as catalysts, with the metal nodes or the functionalized linkers serving as the active sites. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a window into the molecular vibrations of 5-Bromo-2-mercaptobenzoic acid, allowing for the identification of its key functional groups.

While a detailed vibrational analysis specifically for this compound is not extensively documented in the provided results, information can be inferred from related compounds like 4-mercaptobenzoic acid (4-MBA). For 4-MBA, theoretical and experimental studies have assigned the characteristic vibrational bands. researchgate.net Key vibrations would include the S-H stretching of the mercapto group, the C=O and O-H stretching of the carboxylic acid group, and various aromatic C-C and C-H vibrations. The presence of the bromine atom in the 5-position would influence the vibrational frequencies of the aromatic ring due to its mass and electronic effects. In the infrared spectrum of the related compound 5-bromo-2-ethoxyphenylboronic acid, characteristic bands are observed, which can be compared to those expected for this compound. nih.gov For instance, the new peak at 543.83 cm⁻¹ in 6-bromo-6-deoxy starch is assigned to the C-Br group. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| C=O Stretch | 1680 - 1725 | |

| C-O Stretch | 1210 - 1320 | |

| O-H Bend | 1395 - 1440 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1450 - 1600 | |

| Carbon-Bromine | C-Br Stretch | 500 - 600 |

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying molecules adsorbed on metal surfaces. While direct SERS studies on this compound are not detailed, extensive research on its analogue, 2-mercaptobenzoic acid (2-MBA), provides significant insights. nih.gov SERS investigations of 2-MBA on silver surfaces have revealed details about its acid-base chemistry and orientation upon adsorption. nih.govosti.gov The COO⁻ bending mode and the C-COOH stretching mode are used to determine the protonation state of the carboxylic acid group. nih.gov It has been found that the applied potential significantly affects the proton dissociation equilibrium of immobilized 2-MBA. nih.govosti.gov

Studies on other mercaptobenzoic acid analogues, such as 3-mercaptobenzoic acid and 4-mercaptobenzoic acid, have also been conducted to understand the effect of the substituent position on surface binding and enhancement. acs.org These studies show that the orientation of the molecule on the nanoparticle surface, which is influenced by the position of the carboxylate group, plays a crucial role in the SERS enhancement. acs.org The self-assembly of 4-mercaptobenzoic acid on silver nanoparticles, triggered by hydrogen bonding between carboxylic acid groups, can generate efficient "hot spots" for SERS, enabling the detection of even a few molecules. rsc.org

Analysis of Characteristic Functional Group Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

¹H NMR and ¹³C NMR spectra provide definitive evidence for the structure of this compound. While specific spectral data for this exact compound is not available in the search results, predicted spectra and data for similar compounds like 5-bromo-2-chlorobenzoic acid are accessible. guidechem.comnih.govchemicalbook.com The ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being characteristic of the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring would appear as a set of multiplets in the aromatic region (typically 7.0-8.5 ppm). The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and the thiol proton would also have a characteristic chemical shift.

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., aromatic, carboxyl, or attached to bromine or sulfur). For the related 5-bromo-2-ethoxyphenylboronic acid, the ¹H and ¹³C NMR spectra have been recorded and analyzed. nih.gov

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| -COOH | >10 (broad singlet) | -COOH | 165 - 185 |

| Aromatic C-H | 7.0 - 8.5 (multiplets) | Aromatic C-Br | 110 - 125 |

| -SH | 3.0 - 4.0 (singlet) | Aromatic C-S | 125 - 145 |

| Aromatic C-H | 120 - 140 | ||

| Aromatic C-COOH | 125 - 135 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₅BrO₂S), the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. savemyexams.com

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (-OH, mass loss of 17) and the loss of a carboxyl group (-COOH, mass loss of 45). docbrown.info The fragmentation of the thiol group could also occur.

| Ion | m/z (relative to ⁷⁹Br) | Possible Fragmentation Pathway |

| [M]⁺ | 232 | Molecular ion |

| [M+2]⁺ | 234 | Molecular ion with ⁸¹Br |

| [M-OH]⁺ | 215 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 187 | Loss of carboxyl group |

| [C₆H₄BrS]⁺ | 187 | Loss of COOH |

| [C₆H₄Br]⁺ | 155 | Loss of COOH and S |

UV-Visible and Fluorescence Spectroscopy of Related Compounds and Complexes

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule. While specific UV-Vis and fluorescence data for this compound are not provided, studies on related mercaptobenzoic acids and their complexes offer valuable insights. The UV-visible spectrum of 4-mercaptobenzoic acid (4-MBA) capped silver nanoparticles shows a characteristic surface plasmon resonance band. researchgate.net The UV-visible absorption spectrum of 5-bromo-2-ethoxyphenylboronic acid has been recorded in ethanol (B145695) and water, showing absorption in the 200-400 nm range. nih.gov

The UV-Vis spectra of mercaptobenzoic acids are generally characterized by absorptions corresponding to π-π* transitions within the benzene ring and n-π* transitions involving the non-bonding electrons of the sulfur and oxygen atoms. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring. Fluorescence spectroscopy can be used to study the emission properties of these compounds and their complexes, which is particularly relevant for applications in sensing and imaging. researchgate.netresearchgate.net For instance, mercaptobenzoic acid-functionalized nanoparticles have been used in fluorescence-based sensing applications. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. For this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are valuable methods for these purposes.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. In the context of the synthesis and use of this compound, TLC allows for the visualization of the consumption of starting materials and the formation of the desired product.

Reaction Monitoring:

The progress of reactions involving this compound can be effectively monitored using TLC. For instance, in reactions where it is a starting material, a spot corresponding to the initial acid will be observed at the beginning of the reaction. As the reaction proceeds, the intensity of this spot will decrease, while a new spot corresponding to the product will appear and intensify. The choice of the mobile phase is critical for achieving good separation between the spots of the reactant and the product. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol is commonly employed for aromatic acids.

A patent for the synthesis of related bromo-substituted benzoic acid derivatives utilized a mobile phase of hexane/ethyl acetate (8:1) to monitor the reaction progress by TLC. google.com For reactions involving the derivatization of 2-mercaptobenzoic acid, various solvent systems have been employed, such as chloroform:methanol (B129727) (95:5 and 98:2) and ethanol:benzene (2:3). ijpsr.comresearchgate.net The selection of an appropriate solvent system depends on the polarity of the reactants and products involved in the specific transformation.

Purity Assessment:

For purity assessment, a sample of this compound is spotted on a TLC plate and developed in a suitable solvent system. A single spot after development and visualization suggests a high degree of purity, while the presence of multiple spots indicates the presence of impurities. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the aromatic ring of this compound is UV-active. Additionally, specific staining reagents can be used. For acidic compounds, a bromocresol green solution can be sprayed on the plate, which reveals the acidic spots as yellow against a green background. illinois.edu

Interactive Data Table: TLC Systems for Aromatic Acids

Below is a table of typical TLC solvent systems that can be used for the analysis of aromatic acids like this compound. The optimal system will depend on the specific application.

| Mobile Phase Composition (v/v) | Typical Application |

| Hexane / Ethyl Acetate (8:1) | Monitoring reactions of bromo-substituted benzoic acids google.com |

| Toluene / Ethanol (9:1) | Monitoring esterification of benzoic acid |

| Chloroform / Methanol (95:5) | Monitoring reactions of 2-mercaptobenzoic acid derivatives ijpsr.com |

| Chloroform / Methanol (98:2) | Monitoring reactions of 2-mercaptobenzoic acid derivatives ijpsr.com |

| Ethanol / Benzene (2:3) | Monitoring reactions of 2-mercaptobenzoic acid derivatives researchgate.net |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that provides high-resolution separation and quantification of components in a mixture. It is extensively used for the accurate determination of the purity of this compound and for quantitative reaction monitoring.

Purity Assessment:

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aromatic acids. In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol. To ensure that the acidic analyte is in its non-ionized, more retained form, the mobile phase is often acidified with an acid such as phosphoric acid or formic acid.

While specific HPLC methods for this compound are not widely published, methods for the closely related compound, 5-Bromo-2-chlorobenzoic acid, provide valuable insight. For instance, 5-Bromo-2-chlorobenzoic acid can be analyzed by RP-HPLC using a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com The purity of this compound has been reported to be ≥98.0% by GC and titration analysis, and a commercial standard is available with a purity of min. 98% by HPLC. avantorsciences.com This suggests that a similar RP-HPLC method would be suitable for assessing the purity of this compound. The purity of the related 2-mercaptobenzoic acid has been reported to be ≥99% by HPLC.

Reaction Monitoring:

HPLC is also a precise tool for monitoring the progress of a reaction. By injecting aliquots of the reaction mixture at different time intervals, the disappearance of the starting material peak and the appearance and growth of the product peak can be accurately quantified. This allows for the determination of the reaction kinetics and the optimal reaction time.

Interactive Data Table: Reference HPLC Method for a Related Compound

The following table outlines a typical HPLC method for the analysis of the analogous compound, 5-Bromo-2-chlorobenzoic acid, which can serve as a starting point for developing a method for this compound. sielc.com

| Parameter | Condition |

| Compound | 5-Bromo-2-chlorobenzoic acid |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV-Vis |

| Application | Purity assessment, preparative separation |

For Mass-Spec (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid. sielc.com

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and properties of molecules. DFT has been successfully applied to study 2-mercaptobenzoic acid (2-MBA), the parent compound of 5-bromo-2-mercaptobenzoic acid, providing insights that are largely transferable to its bromo-derivative. researchgate.net These calculations help in understanding molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net